![molecular formula C10H9NO3 B2976926 2-(2-Formyl-6-methoxyphenoxy)acetonitrile CAS No. 127500-89-4](/img/structure/B2976926.png)
2-(2-Formyl-6-methoxyphenoxy)acetonitrile
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Overview
Description
“2-(2-Formyl-6-methoxyphenoxy)acetonitrile” is a chemical compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.19 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “2-(2-Formyl-6-methoxyphenoxy)acetonitrile” can be represented by the SMILES string: COC1=CC=CC(=C1OCC#N)C=O . This indicates that the compound contains a methoxy group (OCH3), a formyl group (CHO), and a nitrile group (CN) attached to a benzene ring.Physical And Chemical Properties Analysis
“2-(2-Formyl-6-methoxyphenoxy)acetonitrile” is a solid compound . It has a melting point of 114 - 115 degrees Celsius .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : A study by Noolvi et al. (2016) detailed the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. These compounds exhibited significant antimicrobial activities against various strains of microbes (Noolvi et al., 2016).
Anti-mycobacterial Properties
- Phenoxy Acetic Acid Derivatives as Anti-mycobacterial Agents : Yar et al. (2006) synthesized phenoxy acetic acid derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid, which were evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis (Yar et al., 2006).
Crystal Structure Analysis
- Crystal Structure of Metal Phenoxyalkanoic Acid Interactions : O'reilly et al. (1987) conducted a study on the crystal structures of (2-formyl-6-methoxyphenoxy)acetic acid and its zinc(II) complex, revealing insights into the stereochemistry and conformation of these compounds (O'reilly et al., 1987).
Synthesis of Hydroxyphenylacetonitriles
- Synthesis of 2-(2-Hydroxyphenyl)acetonitriles : Wu et al. (2014) developed a concise synthesis method for 2-(2-hydroxyphenyl)acetonitriles using a reaction involving 2-(1-tosylalkyl)phenols, which could be transformed to benzofuranones (Wu et al., 2014).
Chemosensor Development
- Biocompatible Chemosensor for Zinc(II) Detection : Dey et al. (2016) synthesized a compound (HL1) from 2-formyl-4-methyl-6-(2-benzoimidazolyliminomethyl)phenol, which acted as a selective fluorescence sensor for Zn2+ ions, demonstrating potential in biological applications (Dey et al., 2016).
Spectrophotometric Studies
- Proton Transfer Complex Studies : Habeeb et al. (2009) conducted spectrophotometric studies involving proton transfer complexes with 2-amino-4-methoxy-6-methyl-pyrimidine and related compounds, contributing to analytical chemistry applications (Habeeb et al., 2009).
Catalytic Applications
- Molybdenum(VI) Complexes for Olefin Epoxidation : Ghorbanloo et al. (2016) researched molybdenum(VI) complexes with thiazole-hydrazone ligand synthesized in acetonitrile and their catalytic applications in olefin epoxidation (Ghorbanloo et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-(2-formyl-6-methoxyphenoxy)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-4-2-3-8(7-12)10(9)14-6-5-11/h2-4,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMURQGQILYHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC#N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Formyl-6-methoxyphenoxy)acetonitrile |
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